molecular formula C12H20N2OS B7627479 1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-(1,3-thiazol-4-ylmethyl)methanamine

1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-(1,3-thiazol-4-ylmethyl)methanamine

Cat. No.: B7627479
M. Wt: 240.37 g/mol
InChI Key: XFXDASATPMNGLI-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-(1,3-thiazol-4-ylmethyl)methanamine is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as PNU-282987 and has been found to have various biochemical and physiological effects.

Mechanism of Action

PNU-282987 binds to the α7 nAChRs, which are located in the central nervous system and are involved in the release of neurotransmitters such as dopamine and acetylcholine. Activation of these receptors by PNU-282987 leads to an increase in the release of these neurotransmitters, which in turn enhances cognitive function and memory.
Biochemical and Physiological Effects:
PNU-282987 has been found to have various biochemical and physiological effects, including enhancing cognitive function and memory, reducing inflammation, and promoting neuroprotection. It has also been found to have analgesic effects, making it a potential candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PNU-282987 in lab experiments is its selectivity for α7 nAChRs, which allows for more specific and targeted studies of these receptors. However, one limitation is that its effects may vary depending on the species being studied, as different species may have different levels of α7 nAChRs expression.

Future Directions

There are several future directions for the study of PNU-282987. One potential area of research is its use in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use in the treatment of chronic pain. Further studies are also needed to better understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of PNU-282987 involves the reaction of 3-(chloromethyl)oxolane with thiazol-4-ylmethanamine in the presence of a base, followed by the addition of (R)-2-aminopropan-2-ol. The resulting compound is then purified through column chromatography to obtain PNU-282987 in high purity.

Scientific Research Applications

PNU-282987 has been extensively studied for its potential use as a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including learning and memory, attention, and pain perception. PNU-282987 has been found to enhance cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.

Properties

IUPAC Name

1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-(1,3-thiazol-4-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c1-9(2)12-10(3-4-15-12)5-13-6-11-7-16-8-14-11/h7-10,12-13H,3-6H2,1-2H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXDASATPMNGLI-ZYHUDNBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCO1)CNCC2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@H](CCO1)CNCC2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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